molecular formula C19H22N4O5S B14919836 N-(4-{[4-(4-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-nitrobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B14919836
M. Wt: 418.5 g/mol
InChI Key: YYUAYTBLFHRDJI-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-nitrobenzyl chloride with piperazine to form 4-(4-nitrobenzyl)piperazine. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

N~1~-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound can prevent the enzyme from catalyzing its reaction, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{[4-(4-NITROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the nitrobenzyl, piperazine, sulfonyl, and acetamide groups allows for a wide range of applications and interactions with various molecular targets .

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H22N4O5S/c1-15(24)20-17-4-8-19(9-5-17)29(27,28)22-12-10-21(11-13-22)14-16-2-6-18(7-3-16)23(25)26/h2-9H,10-14H2,1H3,(H,20,24)

InChI Key

YYUAYTBLFHRDJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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